molecular formula C19H19F2N3O2S B10955717 N,N-dibenzyl-1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonamide

N,N-dibenzyl-1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10955717
M. Wt: 391.4 g/mol
InChI Key: MISHRHVTSBHSAN-UHFFFAOYSA-N
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Description

N,N-dibenzyl-1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with difluoromethyl, methyl, and sulfonamide groups, along with two benzyl groups attached to the nitrogen atom. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

The synthesis of N,N-dibenzyl-1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazines and 1,3-diketones, under acidic or basic conditions.

    Introduction of the difluoromethyl group: The difluoromethyl group can be introduced using reagents like difluoromethyl sulfone or difluoromethyl iodide in the presence of a base.

    Sulfonamide formation: The sulfonamide group is typically introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base.

    N-Benzylation: The final step involves the N-benzylation of the pyrazole ring using benzyl halides in the presence of a base, such as potassium carbonate, to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.

Chemical Reactions Analysis

N,N-dibenzyl-1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halides, acids, and bases.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N,N-dibenzyl-1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonamide has several scientific research applications, including:

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which could lead to the development of new therapeutic agents.

    Medicine: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in the search for new treatments for diseases.

    Industry: It can be used in the development of new materials with specific properties, such as improved stability, solubility, or reactivity.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and sulfonamide groups can participate in hydrogen bonding and electrostatic interactions, while the benzyl groups can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N,N-dibenzyl-1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonamide can be compared with other similar compounds, such as:

    N,N-dibenzyl-1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonamide: This compound has a similar structure but with a different substitution pattern on the pyrazole ring.

    N,N-dibenzyl-1-phenylethanamine: This compound features a phenylethanamine core instead of a pyrazole ring, leading to different chemical and biological properties.

    N,N-dibenzyl-1,1-diphenylmethanamine:

Properties

Molecular Formula

C19H19F2N3O2S

Molecular Weight

391.4 g/mol

IUPAC Name

N,N-dibenzyl-1-(difluoromethyl)-3-methylpyrazole-4-sulfonamide

InChI

InChI=1S/C19H19F2N3O2S/c1-15-18(14-24(22-15)19(20)21)27(25,26)23(12-16-8-4-2-5-9-16)13-17-10-6-3-7-11-17/h2-11,14,19H,12-13H2,1H3

InChI Key

MISHRHVTSBHSAN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C(F)F

Origin of Product

United States

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